Cas no 1011-55-8 (2-Propanone, 1-[(2,5-dimethylphenyl)thio]-)
![2-Propanone, 1-[(2,5-dimethylphenyl)thio]- structure](https://ja.kuujia.com/scimg/cas/1011-55-8x500.png)
2-Propanone, 1-[(2,5-dimethylphenyl)thio]- 化学的及び物理的性質
名前と識別子
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- 2-Propanone, 1-[(2,5-dimethylphenyl)thio]-
- 1-((2,5-Dimethylphenyl)thio)propan-2-one
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- インチ: 1S/C11H14OS/c1-8-4-5-9(2)11(6-8)13-7-10(3)12/h4-6H,7H2,1-3H3
- InChIKey: ORVOAUJWYSIBOW-UHFFFAOYSA-N
- SMILES: C(SC1=CC(C)=CC=C1C)C(=O)C
2-Propanone, 1-[(2,5-dimethylphenyl)thio]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1107808-5g |
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one |
1011-55-8 | 95% | 5g |
$1114.0 | 2024-08-02 | |
Enamine | EN300-394792-10.0g |
1-[(2,5-dimethylphenyl)sulfanyl]propan-2-one |
1011-55-8 | 10.0g |
$3131.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080357-5g |
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one |
1011-55-8 | 95% | 5g |
¥7644.0 | 2023-03-01 | |
Ambeed | A1107808-1g |
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one |
1011-55-8 | 95% | 1g |
$384.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346902-1g |
1-((2,5-Dimethylphenyl)thio)propan-2-one |
1011-55-8 | 95% | 1g |
¥6570 | 2023-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080357-1g |
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one |
1011-55-8 | 95% | 1g |
¥2639.0 | 2023-03-01 | |
Enamine | EN300-394792-0.05g |
1-[(2,5-dimethylphenyl)sulfanyl]propan-2-one |
1011-55-8 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-394792-0.25g |
1-[(2,5-dimethylphenyl)sulfanyl]propan-2-one |
1011-55-8 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-394792-5.0g |
1-[(2,5-dimethylphenyl)sulfanyl]propan-2-one |
1011-55-8 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-394792-2.5g |
1-[(2,5-dimethylphenyl)sulfanyl]propan-2-one |
1011-55-8 | 2.5g |
$1428.0 | 2023-03-02 |
2-Propanone, 1-[(2,5-dimethylphenyl)thio]- 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-Propanone, 1-[(2,5-dimethylphenyl)thio]-に関する追加情報
2-Propanone, 1-[(2,5-dimethylphenyl)thio] and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, materials science, and various industrial applications. Among these, 2-Propanone, 1-[(2,5-dimethylphenyl)thio] (CAS No. 1011-55-8) stands out as a compound of considerable interest due to its unique structural properties and potential applications. This compound, characterized by its thioether functional group and aromatic ring system, has garnered attention in recent years for its role in synthetic chemistry and as a precursor in the development of novel molecules.
The molecular structure of 2-Propanone, 1-[(2,5-dimethylphenyl)thio] consists of an acetone backbone substituted with a thioether linkage to a 2,5-dimethylphenyl group. This arrangement imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis. The presence of the thioether group enhances its reactivity in various chemical transformations, including nucleophilic substitution and metal-catalyzed coupling reactions.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from structurally diverse molecules. The compound 2-Propanone, 1-[(2,5-dimethylphenyl)thio] has been explored as a building block in the synthesis of pharmacologically active compounds. Its aromatic system and thioether functionality provide a versatile platform for further chemical modifications, enabling the creation of molecules with potential applications in drug discovery.
One of the most notable areas where this compound has shown promise is in the synthesis of bioactive molecules. Researchers have utilized 2-Propanone, 1-[(2,5-dimethylphenyl)thio] as an intermediate to develop new analogs of known drugs. These efforts have led to the identification of several compounds with enhanced pharmacological properties, including improved solubility and bioavailability. The ability to modify the structure of this compound allows for fine-tuning its biological activity, making it a valuable tool in medicinal chemistry.
The role of 2-Propanone, 1-[(2,5-dimethylphenyl)thio] in materials science is also noteworthy. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities. For instance, researchers have explored its potential as a monomer or crosslinking agent in polymer chemistry. The thioether group can participate in polymerization reactions, leading to the formation of polymers with tailored mechanical and thermal properties.
In addition to its applications in pharmaceuticals and materials science, 2-Propanone, 1-[(2,5-dimethylphenyl)thio] has been investigated for its role in catalysis. The compound's ability to act as a ligand or co-catalyst in various reactions has been studied extensively. Its aromatic system can coordinate with transition metals, facilitating catalytic transformations that would be otherwise difficult to achieve. This makes it a valuable component in green chemistry initiatives aimed at developing more sustainable synthetic routes.
The synthesis of 2-Propanone, 1-[(2,5-dimethylphenyl)thio] involves several well-established chemical methods. One common approach is the reaction between acetone and 2-amino-5-methylbenzenethiol under appropriate conditions. This reaction typically proceeds via nucleophilic addition followed by elimination steps, yielding the desired thioether product. The use of catalysts such as palladium or copper can enhance the efficiency of this reaction, making it more suitable for large-scale production.
The purity and quality of 2-Propanone, 1-[(2,5-dimethylphenyl)thio] are crucial for its applications in research and industry. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used to confirm its identity and assess its purity. These methods provide detailed information about the molecular structure and ensure that the compound meets the required specifications for various applications.
The future prospects for 2-Propanone, 1-[(2,5-dimethylphenyl)thio] are promising given its versatility and potential applications. Ongoing research continues to uncover new uses for this compound in drug discovery, materials science, and catalysis. As our understanding of its chemical properties grows, so too does its importance as a building block for innovative molecules.
In conclusion, 2-Propanone, 1-[(2,5-dimethylphenyl)thio] (CAS No. 1011-55-8) is a compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in organic synthesis and a precursor for developing novel bioactive molecules. Whether used in pharmaceutical research or advanced material development، this compound continues to play an important role in modern chemical research.
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